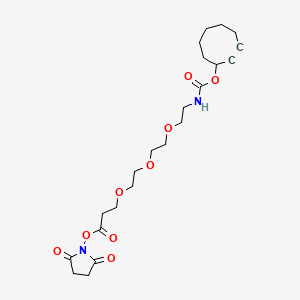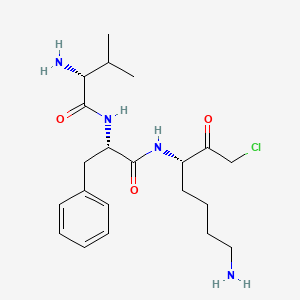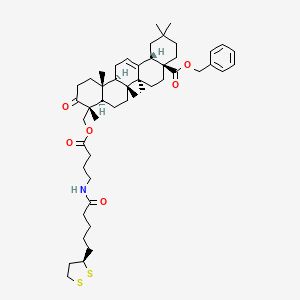
Anti-inflammatory agent 65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 65: is a compound derived from Hederagonic acid, known for its potent anti-inflammatory properties. It inhibits the release of nitric oxide, prevents the nuclear translocation of IRF3 and p65, and disrupts the STING/IRF3/NF-κB signaling pathway, thereby reducing inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 65 involves multiple steps, starting from Hederagonic acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that modify the Hederagonic acid structure to enhance its anti-inflammatory properties .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized laboratories with advanced equipment. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is produced in small batches due to its complex synthesis and the need for stringent quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 65 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its anti-inflammatory properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of anti-inflammatory activity .
Applications De Recherche Scientifique
Anti-inflammatory agent 65 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anti-inflammatory activity.
Biology: Investigated for its role in modulating immune responses and inflammation at the cellular level.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 65 involves several key steps:
Inhibition of Nitric Oxide Release: The compound inhibits the release of nitric oxide, a molecule involved in the inflammatory response.
Prevention of Nuclear Translocation: It prevents the nuclear translocation of IRF3 and p65, which are transcription factors that play a crucial role in the inflammatory process.
Disruption of Signaling Pathways: this compound disrupts the STING/IRF3/NF-κB signaling pathway, which is essential for the activation of inflammatory responses
Comparaison Avec Des Composés Similaires
Hederagonic acid derivatives: Other derivatives of Hederagonic acid with varying degrees of anti-inflammatory activity.
Non-steroidal anti-inflammatory drugs (NSAIDs): Such as ibuprofen and aspirin, which also inhibit inflammatory pathways but through different mechanisms.
Corticosteroids: Potent anti-inflammatory agents that act through the suppression of the immune system
Uniqueness: Anti-inflammatory agent 65 is unique due to its specific mechanism of action involving the STING/IRF3/NF-κB signaling pathway. This pathway is not commonly targeted by other anti-inflammatory agents, making this compound a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C49H71NO6S2 |
|---|---|
Poids moléculaire |
834.2 g/mol |
Nom IUPAC |
benzyl (4aS,6aR,6aS,6bR,8aR,9R,12aR,14bS)-9-[4-[5-[(3R)-dithiolan-3-yl]pentanoylamino]butanoyloxymethyl]-2,2,6a,6b,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C49H71NO6S2/c1-44(2)25-27-49(43(54)55-32-34-13-8-7-9-14-34)28-26-47(5)36(37(49)31-44)18-19-39-45(3)23-21-40(51)46(4,38(45)20-24-48(39,47)6)33-56-42(53)17-12-29-50-41(52)16-11-10-15-35-22-30-57-58-35/h7-9,13-14,18,35,37-39H,10-12,15-17,19-33H2,1-6H3,(H,50,52)/t35-,37+,38-,39-,45+,46+,47-,48-,49+/m1/s1 |
Clé InChI |
CXYOHHBRPKBBGC-GNPGCPQZSA-N |
SMILES isomérique |
C[C@]12CCC(=O)[C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)COC(=O)CCCNC(=O)CCCC[C@@H]7CCSS7 |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)COC(=O)CCCNC(=O)CCCCC6CCSS6)C)C)C2C1)C)C(=O)OCC7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



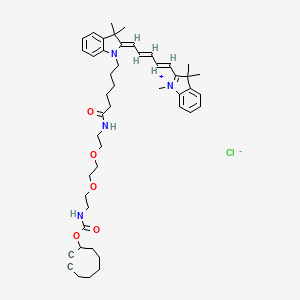


![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
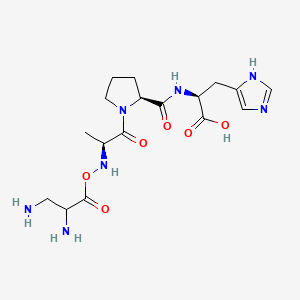
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)
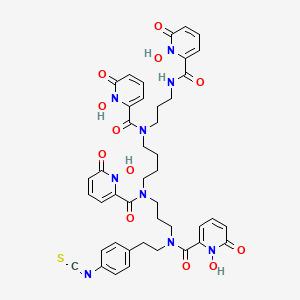
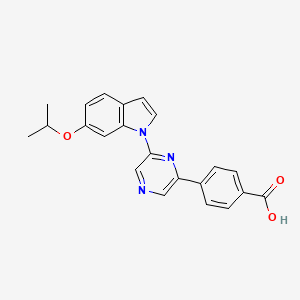
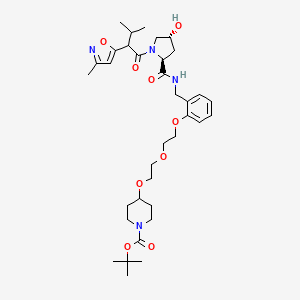
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
